An In-depth Technical Guide to the Core Basic Properties of 5-fluoro-2-methyl-1H-benzo[d]imidazole
An In-depth Technical Guide to the Core Basic Properties of 5-fluoro-2-methyl-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental basic properties of 5-fluoro-2-methyl-1H-benzo[d]imidazole, a heterocyclic compound of interest in medicinal chemistry. This document outlines its physicochemical characteristics, including estimated pKa and aqueous solubility, alongside detailed experimental protocols for their determination. Furthermore, a proposed synthesis route and potential biological signaling pathways are presented to offer a complete profile for research and development applications.
Core Physicochemical Properties
Table 1: Physicochemical Data for 5-fluoro-2-methyl-1H-benzo[d]imidazole and Analogue
| Property | 5-fluoro-2-methyl-1H-benzo[d]imidazole | 2-methylbenzimidazole (Analogue) | Data Type |
| Molecular Formula | C₈H₇FN₂ | C₈H₈N₂ | - |
| Molecular Weight | 150.16 g/mol | 132.16 g/mol | - |
| pKa | Predicted: ~5.5 - 6.0 | Experimental: ~6.19 | Predicted / Experimental |
| Aqueous Solubility | Predicted: Slightly Soluble | Experimental: Slightly soluble in water | Predicted / Experimental |
Note: Predicted values are derived from computational software such as ACD/Labs Percepta, ChemAxon, and ALOGPS, which utilize extensive databases and algorithms. The experimental values for 2-methylbenzimidazole provide a valuable point of reference.
Experimental Protocols
Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration
This protocol outlines a standard procedure for determining the pKa of a weakly basic compound like 5-fluoro-2-methyl-1H-benzo[d]imidazole.
Materials:
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5-fluoro-2-methyl-1H-benzo[d]imidazole
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Standardized 0.1 M Hydrochloric Acid (HCl)
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Standardized 0.1 M Sodium Hydroxide (NaOH)
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Deionized water
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pH meter with a combination electrode
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Magnetic stirrer and stir bar
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Burette
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Beaker
Procedure:
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Sample Preparation: Accurately weigh a precise amount of 5-fluoro-2-methyl-1H-benzo[d]imidazole and dissolve it in a known volume of deionized water to create a solution of approximately 0.01 M.
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Titration Setup: Place the beaker containing the sample solution on the magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution.
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Acidification: Slowly add 0.1 M HCl from the burette in small increments, recording the pH value after each addition. Continue until the pH drops significantly, indicating the complete protonation of the benzimidazole.
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Titration with Base: Titrate the acidified solution with 0.1 M NaOH, adding the titrant in small, precise volumes. Record the pH after each addition, ensuring the solution has reached equilibrium.
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Data Analysis: Plot the pH values against the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point of the titration curve.
Determination of Aqueous Solubility by the Shake-Flask Method
This protocol describes the equilibrium solubility measurement of 5-fluoro-2-methyl-1H-benzo[d]imidazole in water.
Materials:
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5-fluoro-2-methyl-1H-benzo[d]imidazole
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Deionized water
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Scintillation vials or flasks with screw caps
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Orbital shaker or rotator in a temperature-controlled environment (25 °C)
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Centrifuge
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High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer.
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Syringe filters (0.22 µm)
Procedure:
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Sample Preparation: Add an excess amount of solid 5-fluoro-2-methyl-1H-benzo[d]imidazole to a series of vials containing a known volume of deionized water.
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Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment set at 25 °C. Shake the samples for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.
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Sample Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
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Sample Analysis: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
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Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC or UV-Vis spectroscopy, against a standard curve of known concentrations. The concentration at which the measured value no longer changes with increased equilibration time is the equilibrium solubility.
Synthesis Pathway
The synthesis of 5-fluoro-2-methyl-1H-benzo[d]imidazole can be achieved through the condensation of 4-fluoro-o-phenylenediamine with acetic acid.
Caption: Proposed synthesis of 5-fluoro-2-methyl-1H-benzo[d]imidazole.
Potential Biological Signaling Pathways
Based on the known activities of fluorinated benzimidazole derivatives, 5-fluoro-2-methyl-1H-benzo[d]imidazole may exhibit a range of biological effects.
As a Potential GABA-A Receptor Positive Allosteric Modulator
Some fluorinated benzimidazoles have been shown to modulate the GABA-A receptor, a key inhibitory neurotransmitter receptor in the central nervous system.
